((2-Bromoethoxy)methyl)benzene
Overview
Description
Synthesis Analysis
((2-Bromoethoxy)methyl)benzene and its derivatives are synthesized through multiple methods, demonstrating the compound's versatility in organic synthesis. Notably, a method developed for the synthesis of 2-bromo-1-phenylethanols and benzylic alcohols into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes showcases a KHSO4-catalyzed reaction under solvent-free conditions, highlighting a green and economical approach [(Joshi, Suresh, & Adimurthy, 2013)].
Molecular Structure Analysis
The molecular structure of ((2-Bromoethoxy)methyl)benzene and its derivatives have been thoroughly investigated. X-ray crystallographic analysis and DFT studies provide comprehensive details on the molecular configurations, emphasizing the compound's structural specificity [(Patil, Uthaisar, Barone, & Fahlman, 2012)].
Chemical Reactions and Properties
Chemical reactions involving ((2-Bromoethoxy)methyl)benzene demonstrate its reactivity and functional group compatibility. Bromination reactions and the ability to undergo transformations under specific conditions highlight its chemical versatility. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene illustrates the compound's potential as a precursor for graphene nanoribbons, showcasing its importance in materials science [(Patil et al., 2012)].
Scientific Research Applications
Application
“((2-Bromoethoxy)methyl)benzene” is used in the synthesis of novel phenolic acid triazole derivatives . These derivatives have shown good antifungal effects, which has attracted widespread attention .
Method of Application
A series of novel phenolic acid triazole derivatives were synthesized, and their structures were characterized by IR, MS, NMR, and X-ray crystal diffraction . The compound “methyl 4-(2-bromoethoxy)benzoate” was one of the compounds synthesized .
Results
At a concentration of 100 μg/mL and 200 μg/mL, the antifungal activity against seven plant pathogen fungi was determined . The compound “methyl 4-(2-bromoethoxy)benzoate” has the best inhibitory effect on Rhizoctonia solani AG1, and the inhibitory rate reached 88.6% at 200 μg/mL .
Synthesis of Lactone Derivatives
Application
“((2-Bromoethoxy)methyl)benzene” can be used as a reactant to synthesize lactone derivatives .
Method of Application
This synthesis involves a Sn-catalyzed double carbonylation reaction .
Results
The result is a variety of lactone derivatives, which have numerous applications in organic chemistry .
Synthesis of α-Iminocarboxamides
Application
“((2-Bromoethoxy)methyl)benzene” can also be used in the synthesis of α-iminocarboxamides .
Method of Application
This synthesis is achieved via a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .
Results
The result is a variety of α-iminocarboxamides, which are useful intermediates in organic synthesis .
4. Synthesis of Brominated-Functionalized Copillar5arenes
Application
“((2-Bromoethoxy)methyl)benzene” can be used in the synthesis of brominated-functionalized copillar5arenes .
Method of Application
This synthesis involves co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .
Results
The structures of the obtained isomers were established using single crystal X-ray diffraction . The isomeric yield distribution of the different constitutional isomers was independent of the monomer’s mole feed ratio .
Molecular Dynamics Simulation
Application
“((2-Bromoethoxy)methyl)benzene” can be used in molecular dynamics simulations .
Method of Application
This involves using the compound in a simulation to study its physicochemical properties, pharmacokinetics, lipophilicity, druglikeness, and water solubility .
Results
The results of these simulations can provide valuable information for medicinal chemistry .
Safety And Hazards
According to the Safety Data Sheets, ((2-Bromoethoxy)methyl)benzene
is classified under Acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid ingestion, inhalation, or skin contact . In case of contact, the affected area should be washed off with soap and plenty of water, and medical help should be sought .
properties
IUPAC Name |
2-bromoethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOHDAGPWDEWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163298 | |
Record name | Benzene, ((2-bromoethoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Bromoethoxy)methyl)benzene | |
CAS RN |
1462-37-9 | |
Record name | Benzene, ((2-bromoethoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ((2-bromoethoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 2-bromoethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(2-Bromoethoxy)methyl]benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P99PG4EM6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.